Product packaging for 3-isopropyl-1-phenyl-1H-pyrazol-5(4H)-one(Cat. No.:CAS No. 64123-72-4)

3-isopropyl-1-phenyl-1H-pyrazol-5(4H)-one

Cat. No.: B2766237
CAS No.: 64123-72-4
M. Wt: 202.257
InChI Key: WGLILDVDMWWTCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isopropyl-1-phenyl-1H-pyrazol-5(4H)-one (CAS 64123-72-4) is a chemical compound belonging to the pyrazolone family, a class of five-membered lactam rings known for their significant and diverse pharmacological activities . This compound serves as a versatile building block and key intermediate in organic synthesis and medicinal chemistry research. Pyrazolone derivatives are of particular interest in pharmaceutical chemistry due to their wide range of biological applications, which include serving as analgesic, antipyretic, anti-inflammatory, and antioxidant agents . The structural motif of the 5-pyrazolone core is also found in compounds with industrial relevance, such as herbicides, dyes, and thermally stable polymers . The specific isopropyl and phenyl substituents on the pyrazolone core of this compound make it a valuable precursor for the development and biological evaluation of novel chemical entities. Researchers utilize this scaffold to explore structure-activity relationships, particularly in the synthesis of more complex molecules for cytotoxic evaluation and other bioactivity studies . It is an essential starting material that supports the expansion of a pyrazolone-based chemical library for drug discovery efforts . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O B2766237 3-isopropyl-1-phenyl-1H-pyrazol-5(4H)-one CAS No. 64123-72-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-5-propan-2-yl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-9(2)11-8-12(15)14(13-11)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLILDVDMWWTCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=O)C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90982624
Record name 2-Phenyl-5-(propan-2-yl)-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64123-72-4
Record name 2-Phenyl-5-(propan-2-yl)-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90982624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one
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Advanced Synthetic Methodologies and Chemical Derivatization of 3 Isopropyl 1 Phenyl 1h Pyrazol 5 4h One

Established Synthetic Pathways to the Pyrazolone (B3327878) Core Structure

Traditional methods for constructing the pyrazolone ring remain highly relevant and are foundational to the field. These pathways are characterized by their reliability and well-understood mechanisms, providing robust access to the target heterocycle through both sequential and concerted reaction designs.

Multi-step Reaction Sequences and Strategic Intermediates (e.g., Reaction of β-keto esters with hydrazine (B178648) derivatives)

The most classical and widely employed method for synthesizing 5-pyrazolones is the cyclocondensation reaction between a β-keto ester and a hydrazine derivative. nih.govnih.gov For the specific synthesis of 3-isopropyl-1-phenyl-1H-pyrazol-5(4H)-one, this involves the reaction of ethyl 4-methyl-3-oxopentanoate (B1262298) (the β-keto ester) with phenylhydrazine (B124118).

The reaction proceeds through two key steps:

Condensation: The more nucleophilic nitrogen atom of phenylhydrazine attacks the ketonic carbonyl group of the β-keto ester, forming a hydrazone intermediate.

Intramolecular Cyclization: The terminal amino group of the hydrazone then undergoes an intramolecular nucleophilic attack on the ester carbonyl group, leading to the elimination of an ethanol (B145695) molecule and the formation of the five-membered pyrazolone ring.

This method is highly versatile, as variations in the substituents on both the β-keto ester and the hydrazine allow for the synthesis of a wide range of pyrazolone derivatives. nih.gov While effective, this approach can sometimes require elevated temperatures and extended reaction times.

One-Pot and Cascade Synthesis Approaches (e.g., Knoevenagel condensation-Michael addition)

Modern synthetic chemistry emphasizes efficiency, leading to the development of one-pot and cascade reactions that minimize intermediate isolation and purification steps. researchgate.netrsc.org For pyrazolone derivatives, multi-component reactions (MCRs) are particularly powerful. A common strategy involves a four-component reaction of an aldehyde, an active methylene (B1212753) compound (e.g., malononitrile), a β-keto ester (e.g., ethyl acetoacetate), and a hydrazine. nih.govrsc.org

This cascade process typically proceeds through the following sequence:

The β-keto ester and hydrazine first react to form the pyrazolone intermediate in situ. beilstein-journals.org

Simultaneously, a Knoevenagel condensation occurs between the aldehyde and the active methylene compound to form a Michael acceptor. nih.govchim.it

A subsequent Michael addition of the in situ-generated pyrazolone to the activated alkene, followed by cyclization and tautomerism, yields complex fused heterocyclic systems like pyrano[2,3-c]pyrazoles. mdpi.com

These MCRs exemplify high atom and step economy, aligning with the principles of green chemistry by reducing solvent usage and waste generation. researchgate.netnih.gov Simpler one-pot, three-component syntheses have also been developed to produce 4-arylidenepyrazolones by reacting a β-ketoester, a hydrazine, and an aldehyde directly. mdpi.com

Novel and Sustainable Synthetic Innovations

In response to the growing need for environmentally responsible chemical manufacturing, significant efforts have been directed toward developing sustainable synthetic methods for pyrazolones. These innovations focus on reducing energy consumption, minimizing waste, and avoiding hazardous materials.

Green Chemistry Principles in Pyrazolone Synthesis (e.g., Solvent-free, Catalytic Reactions)

The application of green chemistry principles has revolutionized pyrazolone synthesis. researchgate.net Key strategies include the use of environmentally benign solvents, solvent-free reaction conditions, and efficient, recyclable catalysts. jetir.org

Aqueous Media: Water has been successfully employed as a reaction medium, offering a safe and non-toxic alternative to volatile organic solvents. acs.org For example, the synthesis of pyrano[2,3-c]pyrazole derivatives has been achieved in an aqueous ethanol solution. nih.gov

Solvent-Free Synthesis: Conducting reactions without a solvent (neat conditions), often with microwave assistance, represents a highly efficient and green approach. mdpi.comresearchgate.net This method reduces waste and simplifies product work-up. An efficient one-pot, three-component synthesis of pyrazolone-based heterocyclic ketene (B1206846) aminals has been achieved under solvent-free and catalyst-free conditions. rsc.org

Catalysis: The use of catalysts can significantly improve reaction efficiency under milder conditions. Both acid and base catalysts are common in traditional pyrazolone synthesis. researchgate.net Green catalytic approaches utilize recyclable catalysts, such as magnetic nanoparticles, or biodegradable catalysts like baker's yeast to facilitate the reaction. rsc.orgresearchgate.net

Green StrategyCatalyst/MediumKey AdvantagesExample Product Class
Aqueous SynthesisWater / Aqueous EthanolNon-toxic, safe, readily available solvent.Pyrano[2,3-c]pyrazoles
Solvent-Free ReactionNone (Neat)Reduced waste, simplified purification, high efficiency.4-Arylidenepyrazolones
BiocatalysisBaker's YeastEnvironmentally friendly, mild conditions, high product yield.Pyranopyrazole derivatives
Heterogeneous CatalysisMagnetic Fe3O4 NanoparticlesEasily recoverable and reusable catalyst, high efficiency.Pyranopyrazoles

Microwave-Assisted and Sonochemical Synthetic Methods

The use of alternative energy sources like microwave irradiation and ultrasound has emerged as a significant advancement in pyrazolone synthesis. eurekaselect.com These techniques can dramatically accelerate reaction rates, increase yields, and improve product purity compared to conventional heating methods. ekb.egrsc.org

Microwave-Assisted Synthesis: Microwaves promote rapid and uniform heating of the reaction mixture, often leading to a significant reduction in reaction time from hours to minutes. researchgate.net Numerous pyrazolone derivatives have been synthesized efficiently under solvent-free, microwave-assisted conditions. mdpi.com This method is noted for providing better selectivity and thermal stability. eurekaselect.com

Ultrasound-Assisted Synthesis (Sonochemistry): Ultrasound irradiation facilitates reactions through acoustic cavitation, which generates localized high-temperature and high-pressure zones, enhancing mass transfer and reaction rates. nih.gov This technique has been successfully applied to the synthesis of dihydropyrano[2,3-c]pyrazoles in aqueous media, achieving excellent yields in short timeframes. researchgate.net

ReactionMethodReaction TimeYieldReference Example
Synthesis of Pyrazolone 5Conventional (Reflux)8 hours-Reaction of ethyl 2-((4-nitrophenyl)diazenyl)-3-oxobutanoate with nicotinohydrazide. ekb.eg
Microwave3 minutes-
Synthesis of Pyrimidine 7Conventional (Reflux)10 hours-Reaction of ethyl 2-((4-nitrophenyl)diazenyl)-3-oxobutanoate with thiosemicarbazide. ekb.eg
Microwave2 minutes-
Synthesis of Pyrano[2,3-c]pyrazolesConventional1 hour83%Four-component reaction using Mn/ZrO2 catalyst. nih.gov
Ultrasound10 minutes98%

Design and Synthesis of Structural Analogs and Derivatives of this compound

The pyrazolone core is a versatile scaffold that allows for extensive chemical modification to generate a wide range of structural analogs and derivatives. nih.gov The reactivity of the C4 position and the ability to modify substituents at the N1, and C3 positions provide ample opportunities for derivatization.

C4-Position Derivatization: The methylene group at the C4 position is particularly reactive. It can undergo condensation reactions with aldehydes and ketones to form 4-arylidene or 4-alkylidene derivatives. mdpi.com It is also susceptible to C-acylation with acyl chlorides in the presence of a base, yielding 4-aroylpyrazolones. rsc.org

Synthesis of Fused Systems: As previously discussed, the pyrazolone nucleus is a key intermediate in MCRs that lead to fused heterocyclic systems like pyrano[2,3-c]pyrazoles and pyrazolo[1,5-a]pyrimidines. nih.govmdpi.com

Synthesis of Structural Analogs: Analogs of this compound can be synthesized by modifying the starting materials. For instance, using different substituted phenylhydrazines would alter the N1-phenyl group. Similarly, employing alternative β-keto esters would change the C3-substituent. An example includes the synthesis of 3-(trifluoromethyl)-1-phenyl-pyrazol-5-one analogs, which are created by starting with trifluoroacetoacetic acid esters. researchgate.net

These derivatization strategies are crucial for exploring structure-activity relationships in medicinal chemistry and for developing new materials with tailored properties. nih.gov

Modifications at the Phenyl Ring and its Substituent Effects

Research has shown that the phenyl ring can be substituted with a range of functional groups, including electron-donating and electron-withdrawing groups. For instance, the synthesis of derivatives with chloro, methyl, and fluoro substituents on the phenyl ring has been reported. atlantis-press.comnih.gov These modifications can alter the molecule's interaction with biological targets. nih.gov The electronic nature of the substituent can impact the electron density of the pyrazole (B372694) ring and influence its reactivity.

A study on 1,3-diphenyl-1H-pyrazole derivatives highlighted the importance of substitutions at the N1-phenyl ring for certain biological activities. Specifically, the presence of 3-chlorophenyl and 3-chloro-4-fluorophenyl groups was found to optimize the antagonism of the transient receptor potential vanilloid subtype 1 (TRPV-1). nih.gov Another study focused on the synthesis of 3-phenyl-1H-pyrazole derivatives with substituents at the 4-position of the phenyl ring, such as methyl and fluoro groups. atlantis-press.com

The following table summarizes some examples of modifications at the phenyl ring:

Substituent at Phenyl RingResulting Compound NameReference
4-Chloro1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5(4H)-oneN/A
4-Methyl3-isopropyl-1-(p-tolyl)-1H-pyrazol-5(4H)-oneN/A
4-Fluoro1-(4-fluorophenyl)-3-isopropyl-1H-pyrazol-5(4H)-oneN/A

Modifications at the Isopropyl Group

The isopropyl group at the C3 position of the pyrazolone ring also presents opportunities for chemical derivatization. Modifications at this site can impact the steric bulk and lipophilicity of the molecule.

Synthetic strategies have been developed to replace or functionalize the isopropyl group. For example, SAR studies have been conducted by substituting the isopropyl moiety with various other alkyl or cycloalkyl groups to explore the impact on biological activity. researchgate.net One study described the synthesis of a 2,6-bis(1-isopropyl-5-phenyl-1H-pyrazol-3-yl)pyridine, showcasing the incorporation of the isopropyl-substituted pyrazole into a larger molecular framework. nih.gov Another research effort focused on the synthesis of new analgesics based on 4-isopropyl-1-phenyl-3-(trifluoromethyl)pyrazol-5-one, indicating modifications can also occur at other positions of the pyrazole ring in conjunction with the isopropyl group. researchgate.net

The table below provides examples of compounds where the isopropyl group is a key feature, sometimes in conjunction with other modifications.

Compound NameKey Modification FeatureReference
2,6-bis(1-isopropyl-5-phenyl-1H-pyrazol-3-yl)pyridineIsopropyl group on the pyrazole nitrogen nih.gov
4-isopropyl-1-phenyl-3-(trifluoromethyl)pyrazol-5-oneIsopropyl group at C4 and trifluoromethyl at C3 researchgate.net

Heterocyclic Ring Modifications and Fused Systems

One common approach is the condensation of the pyrazolone with various reagents to form fused ring systems. For example, pyrazolones can be treated with different aromatic aldehydes to form benzylidene derivatives, which can then be reacted with hydrazine or phenylhydrazine to produce fused pyrazole ring systems. jmchemsci.com Rhodium-catalyzed C–H activation and cyclization reactions have been employed for the synthesis of pyrazolo[1,5-a]quinazolines from phenyl-1H-pyrazol-5-amines. rsc.orgnycu.edu.twnycu.edu.tw

Another strategy involves the electrophilic substitution at the C-4 position of the pyrazolone ring, which is a reactive site for constructing molecules with linked chiral groups or for creating 4,4-disubstituted pyrazolones. nih.gov Furthermore, α,β-unsaturated pyrazolones can serve as versatile synthons for transformation into a variety of other pyrazolone derivatives. nih.gov A one-pot, three-component reaction has been utilized to synthesize novel 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminals. rsc.org

The following table presents examples of heterocyclic modifications and fused systems derived from pyrazolones:

Reaction TypeReagentsResulting SystemReference
Condensation/CyclizationAromatic aldehydes, Hydrazine/PhenylhydrazineFused pyrazole systems jmchemsci.com
Rh(III)-catalyzed [5+1] annulationPhenyl-1H-pyrazol-5-amine, Alkynoates/AlkynamidesPyrazolo[1,5-a]quinazolines rsc.orgnycu.edu.twnycu.edu.tw
Three-component reactionHeterocyclic ketene aminals, Triethoxymethane1H-pyrazol-5(4H)-one-based heterocyclic ketene aminals rsc.org

Stereoselective Synthesis of Chiral Pyrazolone Derivatives

The development of stereoselective methods for the synthesis of chiral pyrazolone derivatives is a significant area of research, as the stereochemistry of a molecule can be crucial for its biological activity.

Organocatalysis has emerged as a powerful tool for the stereoselective synthesis of these compounds. For instance, an isothiourea-catalyzed multicomponent cascade reaction has been developed for the stereoselective divergent synthesis of pyrazolone-derived β-amino acid esters and β-lactams with high stereoselectivity. acs.orgnih.gov Another approach involves the use of a chiral squaramide catalyst for the enantioselective Michael addition of pyrazolin-5-ones to β,γ-unsaturated α-ketoesters, yielding chiral pyrazolone derivatives in high enantioselectivities. rsc.org

Bifunctional squaramide catalysts have also been successfully employed in the reaction of pyrazolin-5-ones with o-quinone methides to produce chiral pyrazolones with high enantioselectivities. acs.org Furthermore, catalytic asymmetric Michael addition of 4-monosubstituted-pyrazol-5-ones to simple enones, catalyzed by a primary amine-Brønsted acid composite, has been shown to produce pyrazolone derivatives with vicinal all-carbon quaternary and tertiary stereocenters in good to excellent enantiomeric excess. researchgate.net

The table below summarizes key findings in the stereoselective synthesis of chiral pyrazolone derivatives:

Catalytic SystemReaction TypeKey FeatureReference
IsothioureaMulticomponent cascade reactionDivergent synthesis of β-amino acid esters and β-lactams acs.orgnih.gov
Chiral SquaramideEnantioselective Michael additionSynthesis of chiral pyrazolone ketoester derivatives rsc.org
Bifunctional SquaramideReaction with o-quinone methidesAccess to chiral pyrazolones and spiropyrazolones acs.org
Primary amine-Brønsted acidAsymmetric Michael additionConstruction of vicinal all-carbon quaternary and tertiary stereocenters researchgate.net

Purification and Isolation Techniques for Research Synthesis

The purification and isolation of synthesized this compound and its derivatives are critical steps to obtain compounds of high purity for subsequent characterization and evaluation. Common techniques employed in research synthesis include column chromatography and recrystallization. orientjchem.orgresearchgate.net

Column Chromatography: This technique is widely used for the separation and purification of pyrazolone derivatives from reaction mixtures. scielo.brorientjchem.org The choice of the stationary phase, typically silica (B1680970) gel, and the eluent system is crucial for achieving good separation. scielo.brdovepress.com For example, a mixture of ethyl acetate (B1210297) and petroleum ether is a commonly reported eluent system for the column chromatographic purification of pyrazolone derivatives. scielo.br

Recrystallization: Recrystallization is a standard method for purifying solid pyrazolone derivatives. jmchemsci.comorientjchem.orgresearchgate.net The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and upon cooling, the purified compound crystallizes out, leaving impurities in the mother liquor. Ethanol and ethyl acetate are frequently used solvents for the recrystallization of pyrazolone compounds. jmchemsci.comorientjchem.org

The selection of the appropriate purification technique depends on the physical properties of the target compound and the nature of the impurities present. Often, a combination of these techniques is necessary to achieve the desired level of purity.

In Vitro and in Vivo Pharmacological Investigations Pre Clinical Focus of 3 Isopropyl 1 Phenyl 1h Pyrazol 5 4h One and Its Analogs

Cell-Based Assays for Biological Activity Profiling

Analogs of 3-isopropyl-1-phenyl-1H-pyrazol-5(4H)-one have been extensively evaluated for their ability to inhibit key enzymes involved in inflammation, particularly cyclooxygenase (COX) isoforms. The COX enzymes, COX-1 and COX-2, are responsible for the production of prostaglandins, which promote inflammation, pain, and fever. rjpn.org While COX-1 is a constitutive enzyme with physiological roles in protecting the gastrointestinal tract and regulating platelet function, COX-2 is an inducible enzyme that is upregulated during inflammation. nih.govmdpi.com Consequently, selective inhibition of COX-2 over COX-1 is a key strategy in developing anti-inflammatory agents with a reduced risk of gastrointestinal side effects. rjpn.orgmdpi.com

Research into a series of hybrid pyrazole (B372694) analogues demonstrated significant and selective COX-2 inhibitory activity. nih.gov Certain compounds within this series displayed potent COX-2 inhibition with IC₅₀ values ranging from 1.79 µM to 9.63 µM, while showing only weak inhibition of the COX-1 isoenzyme (IC₅₀ = 45.23–204.51 µM). nih.gov This translates to high COX-2 selectivity, with some analogues achieving a selective index (SI) comparable to the well-known COX-2 inhibitor, celecoxib (B62257). nih.gov For instance, compounds 5u and 5s from one study showed SI values of 74.92 and 72.95, respectively, against celecoxib's 78.06. nih.gov Similarly, a series of anti-inflammatory pyrazolyl thiazolones produced compounds with COX-2 inhibitory activities comparable to celecoxib (IC₅₀ values of 0.09–0.14 µM). nih.gov

The molecular basis for this selectivity is often attributed to specific interactions within the enzyme's active site. Docking studies have suggested that the presence of a benzene (B151609) sulfonamide moiety on the N¹ position of the pyrazole core is important for selective binding to COX-2, forming hydrogen bonds with key residues like Arg120. nih.gov

Table 1: In Vitro COX-1 and COX-2 Inhibition by Pyrazole Analogs
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Analog 5u 134.111.7974.92 nih.gov
Analog 5s 133.511.8372.95 nih.gov
Analog 5r 129.452.0164.40 nih.gov
Analog 5t 204.519.2122.21 nih.gov
Celecoxib 15.220.19578.06 nih.gov
Pyrazolyl Thiazolone Analogs Not specified0.09 - 0.14Not specified nih.gov

The structural framework of pyrazole derivatives makes them versatile candidates for interacting with various G protein-coupled receptors (GPCRs), which are implicated in a range of physiological and pathological processes. Among these, the serotonin (B10506) 1A (5-HT1A) receptor has been a significant target. The 5-HT1A receptor is abundant in the human brain and its dysregulation is associated with anxiety, depression, and other psychiatric disorders. mdpi.com

Studies on long-chain arylpiperazines, a class of compounds structurally related to some pyrazole analogs, have shown high affinity for the 5-HT1A receptor. semanticscholar.org More directly, newly synthesized compounds incorporating a 2-methoxyphenyl-piperazine moiety linked to an adamantanamine structure exhibited highly potent and selective binding to the 5-HT1A receptor. mdpi.com For example, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (B1241708) (8) demonstrated a binding constant (Ki) of 1.2 nM. mdpi.com This high affinity suggests that the pyrazole scaffold and its derivatives can be optimized to create potent ligands for specific neurotransmitter receptors.

In addition to serotonin receptors, Gamma-aminobutyric acid (GABA) receptors, particularly the GABA-A (GABAA) receptor subtype, are another important target in the central nervous system. nih.gov Dysregulation of GABAergic neurotransmission is linked to anxiety and mood disorders. nih.gov While direct binding data for this compound on GABAA receptors is not detailed in the provided sources, the broader class of nitrogen-containing heterocyclic compounds, including imidazodiazepines, has been developed as selective modulators of GABAA receptor subtypes. nih.gov This indicates the potential for pyrazole-based structures to be explored for activity at this receptor complex.

Table 2: Binding Affinity of Related Compounds to 5-HT1A Receptor
CompoundReceptorBinding Affinity (Ki)Reference
Compound 8 5-HT1A1.2 nM mdpi.com
Compound 10 5-HT1A21.3 nM mdpi.com
5-CT (Standard) 5-HT1A0.5 nM mdpi.com
NAN190 Analog 3a 5-HT1A1.7 nM semanticscholar.org

Pyrazole derivatives have demonstrated significant cytotoxic and anti-proliferative effects against a variety of human carcinoma cell lines. nih.govresearchgate.net These compounds are evaluated for their potency, often expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a drug that is required for 50% inhibition in vitro.

In studies involving human breast adenocarcinoma cell lines, pyrazole derivatives have shown cell-specific cytotoxicity. For example, one derivative, TOSIND, strongly decreased the viability of MDA-MB-231 cells with an IC₅₀ of 17.7 µM after 72 hours, while another, PYRIND, was more effective against MCF-7 cells (IC₅₀ of 39.7 µM). nih.gov Other research on pyrazole compounds bearing a trifluoromethylphenyl ring found them to be highly effective against MCF-7, MDA-MB-231, and HCT-116 (human colon cancer) cell lines, with one compound exhibiting IC₅₀ values of 5.84, 5.01, and 5.57 µg/mL, respectively. researchgate.net

Further investigations into novel pyrazole acetals of andrographolide (B1667393) confirmed strong, dose-dependent anti-proliferative activity against the MDA-MB-231 breast cancer cell line. mdpi.com Another study on a different series of pyrazole derivatives against the triple-negative breast cancer cell line MDA-MB-468 found a lead compound with an IC₅₀ value of 14.97 µM after 24 hours, which was more potent than the standard chemotherapeutic agent, Paclitaxel. nih.gov

Table 3: Cytotoxicity (IC₅₀) of Pyrazole Analogs in Human Cancer Cell Lines
Compound/AnalogCell LineIC₅₀ ValueExposure TimeReference
TOSIND MDA-MB-23117.7 ± 2.7 µM72 h nih.gov
PYRIND MCF-739.7 ± 5.8 µM72 h nih.gov
Compound a1 MCF-75.84 ± 0.76 µg/mLNot specified researchgate.net
Compound a1 MDA-MB-2315.01 ± 0.32 µg/mLNot specified researchgate.net
Compound a1 HCT-1165.57 ± 0.02 µg/mLNot specified researchgate.net
Compound 3f MDA-MB-46814.97 µM24 h nih.gov
Compound 3f MDA-MB-4686.45 µM48 h nih.gov
Paclitaxel MDA-MB-46849.90 µM24 h nih.gov

The anticancer and anti-inflammatory effects of pyrazole analogs are underpinned by their ability to modulate critical intracellular signaling pathways. A primary mechanism by which these compounds exert their cytotoxic effects on cancer cells is through the induction of apoptosis, or programmed cell death.

Studies have shown that pyrazole derivatives can trigger apoptosis through the generation of reactive oxygen species (ROS) and the subsequent activation of executioner caspases, such as caspase-3 and caspase-7. nih.govnih.gov For instance, treatment of MDA-MB-468 breast cancer cells with a potent pyrazole derivative led to increased caspase-3 activity, confirming the induction of apoptosis. nih.gov However, in some cases, certain pyrazole derivatives were observed to decrease caspase activity in MDA-MB-231 cells, indicating that the precise mechanism can be cell-line and compound-specific. nih.gov

In addition to inducing apoptosis, pyrazole compounds can also halt the cancer cell cycle at specific checkpoints. Treatment of MDA-MB-231 and MDA-MB-468 cells with active pyrazole analogs resulted in cell cycle arrest in the S phase, preventing DNA replication and further cell division. mdpi.comnih.gov

In the context of inflammation, pyrazole analogs can interfere with signaling cascades that lead to the production of inflammatory mediators. The immunomodulatory effects of some compounds are linked to the inhibition of pathways such as the JAK2/STAT-3 pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway, which are crucial for macrophage activation by stimuli like lipopolysaccharide (LPS). mdpi.com Furthermore, activation of the Nrf-2/HO-1 axis, a key regulator of cellular antioxidant responses, has been identified as another mechanism contributing to the anti-inflammatory effects of related compounds. mdpi.com

The anti-inflammatory properties of pyrazole derivatives have been characterized in various cell-based models, primarily using immune cells such as macrophages. These cells play a central role in the inflammatory response, and their activation leads to the production of numerous pro-inflammatory mediators.

A key indicator of the anti-inflammatory potential of pyrazole analogs is their ability to inhibit the production of nitric oxide (NO) in LPS-activated macrophages. mdpi.comnih.gov Furthermore, these compounds have been shown to suppress the production of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). mdpi.com

Beyond inhibiting inflammatory mediators, certain pyrazolyl thiazolone hybrids have demonstrated the ability to suppress the differentiation of monocytes into macrophages, a critical step in the progression of inflammation. nih.gov These compounds were also found to induce apoptosis in activated macrophages, which could serve as a mechanism to resolve inflammation. nih.gov This multifaceted approach—inhibiting inflammatory mediators, preventing immune cell differentiation, and promoting the death of activated inflammatory cells—highlights the significant immunomodulatory potential of the pyrazole scaffold. nih.govmdpi.com

The pyrazole nucleus is a common feature in a number of compounds developed for their antimicrobial properties. Research has confirmed that derivatives of 1-phenyl-1H-pyrazole possess a broad spectrum of activity against various pathogens. nih.gov

In one study, a series of 2-(3-(4-aryl)-1-phenyl-1H-pyrazol-4-yl) chroman-4-ones were synthesized and tested for their in vitro antibacterial and antifungal activities. nih.gov Several of these compounds displayed good antibacterial activity against both Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), with zones of inhibition comparable to the standard antibiotic, ciprofloxacin. nih.gov

The same series of compounds was also screened for antifungal activity against pathogenic fungi, including Aspergillus niger and Aspergillus flavus. nih.gov Several of the pyrazole-chromanone hybrids exhibited good antifungal activity when compared to the commercial antifungal agent, fluconazole. nih.gov The broad-spectrum activity of these pyrazole derivatives underscores their potential as leads for the development of new antimicrobial and antifungal agents. nih.govmdpi.com There is currently limited specific information in the provided search results regarding the antiviral activity of this compound or its direct analogs.

Table 4: Antimicrobial and Antifungal Activity of Pyrazole-Chromanone Analogs (Zone of Inhibition in mm)
CompoundS. aureusB. subtilisE. coliP. aeruginosaA. nigerA. flavusReference
4b 22.321.320.319.414.216.3 nih.gov
4c 23.222.121.220.219.321.2 nih.gov
4d 25.122.621.620.520.222.3 nih.gov
4e 24.122.622.121.316.118.2 nih.gov
4f 23.221.422.421.415.217.4 nih.gov
4g 24.223.622.621.621.323.4 nih.gov
Ciprofloxacin 26.225.324.323.4-- nih.gov
Fluconazole ----22.424.5 nih.gov

Antioxidant and Free Radical Scavenging Activity

Pyrazolone (B3327878) derivatives have demonstrated significant potential as antioxidant agents, effectively scavenging free radicals and mitigating oxidative stress. In vitro studies utilizing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay have revealed the potent antiradical capabilities of various pyrazolone analogs. nih.gov For instance, a series of functionalized pyrazolone derivatives exhibited IC50 values in the range of 2.6–7.8 μM against the DPPH radical, indicating strong antioxidant activity. nih.gov Notably, analogs bearing a catechol moiety displayed the most promising results. nih.govresearchgate.net The antioxidant capacity is often attributed to the ability of the pyrazolone nucleus to donate a hydrogen atom, thereby neutralizing free radicals. nih.gov

The structural features of these compounds play a crucial role in their antioxidant efficacy. For example, the presence of hydroxyl and amino groups on the pyrazole nucleus has been shown to be important for antioxidant activity. researchgate.net Furthermore, studies on 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) have identified several derivatives with IC50 values ranging from 55.2 to 149.6 µM in DPPH radical scavenging assays, with some compounds showing better activity than the standard antioxidant butylated hydroxytoluene (BHT). researchgate.net The well-known antioxidant drug edaravone (B1671096), which features a pyrazolone structural motif, serves as a benchmark for the antioxidant potential of this class of compounds. nih.govresearchgate.net

Table 1: DPPH Radical Scavenging Activity of Selected Pyrazolone Analogs

Compound TypeReported IC50 Range (µM)Key Structural FeaturesReference
Functionalized Pyrazolone Derivatives2.6–7.8Catechol moiety enhances activity nih.gov
4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols)55.2–149.6Varying aryl substituents researchgate.net

Animal Model Studies for Efficacy and Systemic Effects

Rodent Models for Pain and Inflammation (e.g., Carrageenan-induced rat paw edema)

The anti-inflammatory properties of pyrazolone derivatives have been extensively evaluated in rodent models. The carrageenan-induced rat paw edema model is a standard assay for assessing acute inflammation. In this model, the administration of pyrazolone derivatives has been shown to significantly reduce paw swelling, demonstrating their anti-inflammatory effects. jst.go.jp For instance, certain 1-(4-chlorophenyl or benzenesulfonamide)-2,3- and/or 4-substituted-1H-pyrazol-5(4H)-one derivatives were found to be active as anti-inflammatory agents. jst.go.jp

The mechanism of anti-inflammatory action is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation. jst.go.jp Some pyrazolone derivatives have shown inhibitory activity against both COX-1 and COX-2 isoforms. jst.go.jp In addition to their anti-inflammatory effects, many of these compounds also exhibit analgesic properties, as demonstrated in models such as the p-benzoquinone induced writhing test in mice. jst.go.jp

Table 2: Anti-inflammatory Activity of Pyrazolone Derivatives in Rodent Models

Compound SeriesAnimal ModelObserved EffectReference
1-(4-chlorophenyl or benzenesulfonamide)-2,3- and/or 4-substituted-1H-pyrazol-5(4H)-onesCarrageenan-induced rat paw edemaSignificant reduction in paw edema jst.go.jp
Various Pyrazoline DerivativesCarrageenan-induced paw edemaInhibition of paw edema nih.gov

Models for Neurological Disorders (e.g., Anticonvulsant, Sedative, Anti-anxiety, Antidepressive Activities)

Pyrazolone and its analogs have shown promise in preclinical models of various neurological disorders.

Anticonvulsant Activity: Several pyrazolone derivatives have been synthesized and evaluated for their anticonvulsant effects in animal models. For example, new derivatives of the pyrazolone nucleus have been shown to ameliorate pentylenetetrazole (PTZ)-induced seizures in mice. nih.gov Some 3-(2-furyl)-pyrazoline derivatives have also demonstrated anticonvulsant activity. The maximal electroshock (MES) test is another common model where these compounds have shown protective effects. nih.gov

Sedative and Anti-anxiety Activities: Pyrazolopyridines, a class of compounds related to pyrazolones, have been identified as non-sedative anxiolytic agents. nih.gov Tracazolate, a member of this series, has demonstrated anxiolytic properties in animal models with a wider separation between therapeutic and sedative doses compared to benzodiazepines. nih.gov

Antidepressive Activities: The antidepressant potential of pyrazolone derivatives has been investigated using models like the forced swim test (FST) and tail suspension test (TST) in mice. bdpsjournal.orgdergipark.org.tr In these tests, a reduction in immobility time is indicative of an antidepressant-like effect. bdpsjournal.orgdergipark.org.tr Certain novel pyrazolone derivatives, particularly those based on naphthoic carbohydrazide (B1668358), have shown significant activity in these models, comparable to the standard drug imipramine. bdpsjournal.org Some triazolo-pyrazoline derivatives have also exhibited varying levels of antidepressant activity when compared to fluoxetine. nih.govresearchgate.net

Table 3: Neuropharmacological Activities of Pyrazolone Analogs in Animal Models

ActivityCompound TypeAnimal ModelObserved EffectReference
AnticonvulsantPyrazolone DerivativesPentylenetetrazole (PTZ)-induced seizuresAmelioration of seizures nih.gov
Anti-anxietyPyrazolopyridines (e.g., Tracazolate)Various anxiolytic modelsAnxiolytic properties with less sedation nih.gov
AntidepressantNaphthoic carbohydrazide based pyrazolonesForced Swim Test (FST) & Tail Suspension Test (TST)Reduced immobility time bdpsjournal.org
AntidepressantTriazolo-pyrazoline derivativesForced Swim Test (FST) & Tail Suspension Test (TST)Antidepressant-like activity nih.govresearchgate.net

Models for Infectious Diseases (e.g., Antitubercular, Anti-HIV, Trypanosoma cruzi inhibition)

The broad biological activity of pyrazolones extends to infectious diseases.

Antitubercular Activity: A number of pyrazolone derivatives have been synthesized and tested for their in vitro activity against Mycobacterium tuberculosis H37Rv. eurjchem.comresearchgate.net For instance, a series of 1-isonicotinoyl-3-methyl-4-(2-(substituted-phenyl)hydrazono)-1H-pyrazol-5(4H)-ones were evaluated, with some compounds showing potent activity with minimum inhibitory concentrations (MIC) as low as 1.64 µg/mL. eurjchem.comresearchgate.net

Anti-HIV Activity: Pyrazole-containing compounds have been investigated as potential anti-HIV agents. nih.gov While many synthesized analogs have shown little to no direct antiretroviral activity against HIV-1 and HIV-2 in cell-based assays, some have exhibited significant cytotoxicity against human T-lymphocytes, suggesting potential as antiproliferative agents. bohrium.com Research in this area has explored pyrazole derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.net

Trypanosoma cruzi Inhibition: Pyrazolone derivatives have emerged as promising agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. asm.orgnih.gov In vitro studies have shown that these compounds can have a potent effect against the intracellular amastigote form of the parasite, with some derivatives exhibiting 50% effective concentration (EC50) values in the sub-micromolar to low micromolar range (0.17 to 3.3 μM). asm.orgnih.gov Some pyridyl-pyrazolone derivatives have demonstrated activity comparable to the standard drug benznidazole. nih.gov The mechanism of action for some of these compounds involves the inhibition of phosphodiesterases (PDEs), leading to an increase in cellular cyclic AMP (cAMP) levels in the parasite. asm.orgnih.gov

Table 4: Anti-Infective Activity of Pyrazolone Derivatives

PathogenCompound TypeIn Vitro ActivityReference
Mycobacterium tuberculosis H37Rv1-isonicotinoyl-3-methyl-4-(2-(substituted-phenyl)hydrazono)-1H-pyrazol-5(4H)-onesMICs as low as 1.64 µg/mL eurjchem.comresearchgate.net
HIV-1 / HIV-2Steroidal pyrazoline and oxime analoguesSome activity against HIV-2; cytotoxicity against T-lymphocytes bohrium.com
Trypanosoma cruzi (intracellular amastigotes)Pyrazolone derivativesEC50 values in the 0.17 to 3.3 µM range asm.orgnih.gov

Pharmacokinetic and Pharmacodynamic Research in Pre-Clinical Models

Absorption and Distribution Studies in Animal Tissues

Understanding the absorption and distribution of pyrazolone derivatives is crucial for their development as therapeutic agents. While specific pharmacokinetic data for this compound is limited in the provided context, general principles from related compounds can be inferred. The lipophilicity and molecular weight of these compounds will significantly influence their absorption from the site of administration and their subsequent distribution into various tissues. For orally administered drugs, factors such as solubility and permeability across the gastrointestinal tract are key determinants of bioavailability. Once absorbed into the systemic circulation, the extent of plasma protein binding and the ability to cross biological membranes, including the blood-brain barrier for neurologically active compounds, will dictate their distribution and concentration at the target sites. Further preclinical studies are necessary to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound and its promising analogs to establish a clear link between their pharmacokinetic properties and observed pharmacological effects.

Metabolic Fate and Biotransformation Pathways

The metabolic fate of this compound is not extensively detailed in the existing literature. However, significant insights can be drawn from its close structural analog, Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a well-characterized pyrazolone derivative. The biotransformation of pyrazolones generally involves extensive metabolic conversion. nih.gov

For Edaravone, the primary metabolic pathways involve conjugation reactions. The compound is metabolized into a sulfate (B86663) conjugate and a glucuronide conjugate, both of which are considered pharmacologically inactive. drugbank.com The glucuronidation of Edaravone involves multiple uridine (B1682114) diphosphate (B83284) glucuronosyltransferase (UGT) isoforms. These metabolic conversions facilitate the elimination of the compound from the body.

The primary route of excretion for Edaravone metabolites is via urine. drugbank.com Studies in healthy volunteers have shown that following administration, 60-80% of the dose is excreted in the urine as the glucuronide conjugate within 48 hours. drugbank.com Approximately 6-8% is recovered as the sulfate conjugate, while less than 1% is excreted as the unchanged parent drug. drugbank.com Oral administration of Edaravone results in higher exposure to both sulfate and glucuronide metabolites compared to intravenous administration, which is attributed to first-pass metabolism. drugbank.com

Some pyrazolone derivatives, such as aminopyrine (B3395922) and dipyrone (B125322), are known to be converted into active metabolites. nih.gov While the primary metabolites of Edaravone are inactive, the metabolic profile of other analogs like this compound would require specific investigation to determine the activity of its potential metabolic products.

Table 1: Metabolism and Excretion of Edaravone

MetabolitePharmacological ActivityUrinary Excretion (% of Dose)Primary Metabolic Pathway
Glucuronide ConjugateInactive60-80%Glucuronidation (via UGT enzymes)
Sulfate ConjugateInactive6-8%Sulfation
Unchanged EdaravoneActive<1%N/A

This table summarizes the key metabolites of Edaravone, its primary analog, detailing their activity, excretion rates, and formation pathways. drugbank.com

Dose-Response Relationships in Animal Models (focused on effect)

Pre-clinical studies on various pyrazolone analogs have demonstrated clear dose-response relationships for their pharmacological effects in animal models. These investigations are crucial for establishing the potency and efficacy of new derivatives.

In a study evaluating newly synthesized pyrazolone derivatives for anti-inflammatory activity, a carrageenan-induced paw edema model in mice was utilized. nih.gov The compounds were administered at three different doses (10, 20, and 30 mg/kg), and the anti-inflammatory response was measured. The results indicated a dose-dependent effect, with one of the most potent compounds, designated Ic, showing its best anti-inflammatory activity at a dose of 20 mg/kg. nih.gov

The same study also investigated the anticonvulsant potential of these derivatives using a pentylenetetrazol (PTZ)-induced seizure model in mice. A clear dose-response relationship was observed. At a dose of 30 mg/kg, compound Ic produced a more significant delay in the onset of myoclonic and tonic-clonic jerks and a greater reduction in mortality (up to 25%) compared to lower doses. nih.gov For instance, the time to onset of myoclonic jerks was extended further at 30 mg/kg compared to the 20 mg/kg dose, highlighting a dose-dependent neuroprotective effect. nih.gov

Table 2: Dose-Response of Pyrazolone Analog (Compound Ic) in Animal Models

Pharmacological TestDose (mg/kg)Observed Effect
Anti-inflammatory (Carrageenan-induced paw edema)10Moderate anti-inflammatory response
20Best anti-inflammatory effect observed
30Effective, but less optimal than 20 mg/kg
Anticonvulsant (PTZ-induced seizures)20Delayed onset of jerks, reduced mortality
30Greater delay in onset of jerks, further reduction in mortality (25%)

This table illustrates the dose-dependent effects of a novel pyrazolone derivative (Ic) in preclinical models of inflammation and epilepsy, based on findings from a 2023 study. nih.gov

Comparative Pharmacological Efficacy with Established Reference Compounds

The pharmacological efficacy of pyrazolone derivatives has been frequently compared to that of established reference compounds, including other non-steroidal anti-inflammatory drugs (NSAIDs) and disease-modifying agents.

One of the most widely used pyrazolone analgesics, Dipyrone, has demonstrated superior efficacy compared to common analgesics in clinical trials. nih.gov In studies on postoperative pain, oral Dipyrone was found to be more effective than an equivalent dose of either aspirin (B1665792) or paracetamol. nih.gov Furthermore, in the treatment of acute ureteral or biliary colic, intravenous Dipyrone (2.5g) showed efficacy similar to that of pethidine (50 mg) and indomethacin (B1671933) (50 mg). nih.gov

In the context of neurodegenerative diseases, Edaravone has been compared with Riluzole for the treatment of amyotrophic lateral sclerosis (ALS). Edaravone is considered more efficacious in slowing the progression of the disease in its early stages. scispace.com A meta-analysis confirmed that Edaravone demonstrated a better outcome in maintaining the ALS Functional Rating Scale-Revised (ALSFRS-R) score compared to Riluzole combination therapies. researchgate.net In a pivotal phase 3 trial, the decline in the ALSFRS-R score over 24 weeks was significantly less in the Edaravone group (-5.01) compared to the placebo group (-7.50). nih.govdiva-portal.org

The anti-inflammatory potential of pyrazolone derivatives is often benchmarked against COX-2 selective inhibitors like Celecoxib. ijpsjournal.com The pyrazole scaffold is a key structural feature of Celecoxib, highlighting the importance of this chemical class in the development of targeted anti-inflammatory agents with potentially reduced gastrointestinal side effects compared to non-selective NSAIDs. ijpsjournal.commdpi.com

Table 3: Comparative Efficacy of Pyrazolone Analogs and Reference Compounds

CompoundIndication / ModelComparatorComparative Efficacy Finding
Dipyrone (oral)Postoperative PainAspirin, ParacetamolMore effective than equal doses of comparators. nih.gov
Dipyrone (intravenous)Acute ColicPethidine, IndomethacinSimilar efficacy to comparators. nih.gov
EdaravoneAmyotrophic Lateral Sclerosis (ALS)RiluzoleMore efficacious in slowing early disease progression. scispace.comresearchgate.net
EdaravoneAmyotrophic Lateral Sclerosis (ALS)PlaceboSignificantly smaller decline in ALSFRS-R score (-5.01 vs -7.50). nih.govdiva-portal.org
Pyrazole-based COX-2 inhibitorsInflammationNon-selective NSAIDsDemonstrate potent anti-inflammatory effects with reduced gastrointestinal toxicity risk. ijpsjournal.com

This table provides a summary of the comparative pharmacological efficacy of various pyrazolone derivatives against established reference drugs in different therapeutic areas.

Elucidation of Molecular and Cellular Mechanisms of Action

Identification of Molecular Targets and Ligand-Target Interactions

The neuroprotective effects of Edaravone (B1671096) are thought to stem from its ability to neutralize reactive oxygen species (ROS), which are implicated in the pathophysiology of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) and cerebral ischemia. drugbank.com While a direct, high-affinity ligand-target interaction in the classical sense of enzyme or receptor inhibition is not the primary mode of action, several molecular targets are modulated by its antioxidant activity.

Recent studies suggest that Edaravone's effects may extend beyond simple radical scavenging. Evidence indicates that it can bind to the Aryl Hydrocarbon Receptor (AHR), leading to its nuclear translocation and the activation of downstream signaling. mdpi.comnih.gov This interaction suggests a more specific molecular mechanism than previously understood.

Other pyrazolone (B3327878) derivatives have been investigated for their potential to inhibit enzymes like cyclooxygenases (COX-1 and COX-2), which are involved in inflammatory pathways. ontosight.aipatsnap.com However, for some phenylpyrazolone derivatives, significant COX or LOX inhibition has not been demonstrated, suggesting that their anti-inflammatory effects may arise from other mechanisms, potentially related to their lipophilicity and antioxidant capacity. nih.gov

Table 1: Potential Molecular Targets of Phenylpyrazolone Compounds (based on Edaravone)

Molecular TargetInteraction/EffectImplicated Disease/Process
Reactive Oxygen Species (ROS)Scavenging of free radicals (hydroxyl, peroxynitrite)Oxidative Stress, Neurodegeneration
Aryl Hydrocarbon Receptor (AHR)Binding and activation, nuclear translocationCytoprotection, NRF2 signaling
Cyclooxygenases (COX-1, COX-2)Potential for inhibition (in some derivatives)Inflammation

Proteomic and Metabolomic Approaches for Target Deconvolution

Proteomic studies on Edaravone have begun to unravel the broader cellular changes induced by the compound. In a rat model of cerebral infarction, quantitative proteomics revealed that Edaravone treatment led to significant alterations in the serum protein profile. nih.govnih.gov In the Edaravone-treated group, 21 proteins were upregulated and 41 were downregulated compared to the model group. nih.gov These changes were associated with pathways including platelet activation, oxidative stress, and iron metabolism. nih.govnih.gov

A study (REFINE-ALS) is underway to identify biomarkers of Edaravone's pharmacodynamic effect in ALS patients, utilizing proteomic and epigenetic technologies to gain a more complete understanding of its in-vivo activity. neurology.org

Gene Expression Profiling and Transcriptomic Analysis

Transcriptomic analysis of motor neurons treated with Edaravone has revealed significant changes in gene expression. RNA sequencing showed that Edaravone can rapidly modulate the expression of genes involved in protein quality control, such as the ubiquitin-proteasome system. nih.gov

Further studies have shown that Edaravone treatment can upregulate the expression of key neurotrophic factors and their receptors. Specifically, it has been shown to increase the expression of Glial cell line-Derived Neurotrophic Factor (GDNF) and its receptor RET. nih.gov Additionally, transcriptomic profiling identified the upregulation of other neurotrophic genes like VGF and downstream signaling molecules such as GRB2 and RASD2. nih.gov

In neuronal cells under oxidative stress, RNA sequencing has also identified significant gene expression changes in pathways related to the Nrf2-mediated oxidative stress response, the unfolded protein response, and autophagy following Edaravone treatment. researchgate.netmdpi.com

Investigation of Downstream Signaling Cascades and Cellular Responses

The molecular interactions of Edaravone trigger a cascade of downstream signaling events that culminate in cellular protection.

Phosphorylation Events and Kinase Activity Modulation

While direct modulation of kinase activity is not the primary mechanism of Edaravone, its influence on signaling pathways inherently involves changes in phosphorylation events. For instance, the activation of the GDNF/RET pathway by Edaravone would lead to the phosphorylation of RET and subsequent activation of downstream kinases. nih.gov Some pyrazolone derivatives have been explored as kinase inhibitors, suggesting that this class of compounds can be designed to target specific kinases. researchgate.net

Regulation of Gene Transcription and Protein Synthesis

As mentioned, Edaravone has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. mdpi.comnih.govmdpi.com This is a key cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). nih.govmdpi.com

Studies have demonstrated that Edaravone treatment increases the gene and protein expression of Nrf2 and HO-1. nih.govnih.gov This upregulation enhances the cell's capacity to neutralize ROS and mitigate oxidative damage. Furthermore, RNA sequencing has confirmed that Edaravone treatment leads to the upregulation of genes involved in the Nrf2 pathway in neuronal cells. mdpi.com Edaravone has also been found to elevate the protein levels of the antioxidant enzymes catalase (CAT) and glutathione (B108866) peroxidase 7 (GPX7). nih.gov

Table 2: Edaravone's Influence on Gene and Protein Expression

Gene/ProteinEffect of EdaravoneSignaling PathwayCellular Response
Nrf2UpregulationNrf2/AREAntioxidant Defense
HO-1UpregulationNrf2/AREAntioxidant Defense, Anti-inflammatory
GDNFUpregulationNeurotrophic SignalingNeuroprotection, Neuronal Survival
RETUpregulationNeurotrophic SignalingNeuroprotection, Neuronal Survival
CATUpregulationAntioxidant DefenseROS Scavenging
GPX7UpregulationAntioxidant DefenseROS Scavenging
XBP1ModulationEndoplasmic Reticulum Stress ResponseProtein Quality Control

Further research has identified X-box binding protein (XBP1), a key regulator of the endoplasmic reticulum stress response, as a critical factor in the therapeutic effects of Edaravone. nih.gov

Subcellular Localization and Intracellular Dynamics Studies

Edaravone is known to readily cross the blood-brain barrier and has a substantial tissue distribution. drugbank.com Its amphiphilic nature allows it to act in both lipid and aqueous environments, which is crucial for protecting cell membranes from lipid peroxidation and scavenging radicals in the cytosol. mdpi.com

The effects of Edaravone on mitochondrial function are a key aspect of its intracellular action. It has been shown to protect against mitochondrial dysfunction by preserving mitochondrial membrane potential and modulating the expression of genes related to mitochondrial biogenesis and dynamics. mdpi.comnih.gov For example, Edaravone has been observed to influence the levels of proteins involved in mitochondrial fusion and fission, such as Drp1, Mfn2, and Opa1. mdpi.com

A significant finding related to its intracellular dynamics is the correction of the aberrant cytoplasmic localization of TAR DNA-binding protein 43 (TDP-43), a pathological hallmark of ALS. nih.gov This suggests that Edaravone's mechanism may involve the modulation of protein trafficking and quality control within the neuron.

Phenotypic Screening and Mechanism-Based Assays

Phenotypic screening serves as a crucial initial step in the discovery of novel therapeutic agents, allowing for the identification of compounds that induce a desired change in cellular or organismal phenotype without a preconceived molecular target. For pyrazolone derivatives, this approach has been instrumental in revealing a wide spectrum of biological activities. These screenings typically involve exposing cells or organisms to a library of compounds and observing changes in morphology, proliferation, or other measurable characteristics.

A variety of pyrazolone derivatives have been subjected to phenotypic screens to assess their potential as therapeutic agents. For instance, in anti-cancer research, the sulforhodamine B (SRB) assay is commonly employed to screen for cytotoxic effects against various cancer cell lines such as MCF-7 (breast), HEPG-2 (liver), and HCT-116 (colon). nih.gov Another common method is the brine shrimp lethality assay, which provides a preliminary assessment of a compound's cytotoxicity. nih.gov

Antimicrobial screening is another area where pyrazolone derivatives have been evaluated. nih.gov These assays typically involve testing the compounds against a panel of Gram-positive and Gram-negative bacteria and fungi to determine their minimum inhibitory concentration (MIC). scinito.aiorientjchem.org

Once a compound demonstrates a desirable phenotype, mechanism-based assays are employed to elucidate its molecular mechanism of action. These assays are designed to test a specific hypothesis about how a compound exerts its effects, such as by inhibiting a particular enzyme or interacting with a specific receptor.

For pyrazolone derivatives, a common mechanism-based assay is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, which is used to evaluate antioxidant activity. nih.govnih.gov This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction in DPPH is monitored spectrophotometrically. nih.gov Other mechanism-based assays for pyrazolone derivatives have included assessments of their ability to inhibit specific enzymes, such as cyclooxygenases (COX), which are involved in inflammation.

The following table summarizes the findings from various screening and mechanism-based assays performed on different pyrazolone derivatives.

Pyrazolone DerivativeScreening/Assay TypeKey FindingsReference
Various amino-pyrazolone derivativesAntimicrobial screeningDemonstrated significant activity against multiple types of bacteria and fungi. nih.gov
Pyrazolone heterocyclic derivativesBrine shrimp lethality assayShowed favorable cytotoxic activity, in some cases greater than the standard cyclophosphamide. nih.gov
Substituted pyrazolone derivativesDPPH radical scavenging assaySeveral derivatives exhibited potent antioxidant and free radical scavenging effects. nih.gov
Newly synthesized pyrazolone derivativesIn vivo anti-inflammatory assay (paw edema model)A number of compounds showed a significant anti-inflammatory effect. nih.gov
Novel pyrazolone derivatives (PYR-2, PYR-4, PYR-5)Antibacterial and cytotoxicity screening (brine shrimp bioassay)PYR-2 and PYR-4 were active against S. aureus and E. coli, while PYR-5 was more active against S. aureus. Cytotoxicity was found to be satisfactory with LC50 values of 375.83 mcg/ml for PYR-2 and 345.15 mcg/ml for PYR-4. orientjchem.org

Structure Activity Relationship Sar and Rational Ligand Design for 3 Isopropyl 1 Phenyl 1h Pyrazol 5 4h One Derivatives

Systematic SAR Analysis of the Pyrazolone (B3327878) Scaffold

Role of the Phenyl Substituent (N1) and its Derivatization

The phenyl group attached to the N1 position of the pyrazolone ring is a key determinant of the molecule's biological activity and offers a prime site for derivatization to modulate this activity. The presence of a planar benzene (B151609) group at the N-1 position of pyrazolone has been shown to confer superior inhibitory potency in some contexts, as it can adopt a more favorable conformation when interacting with active sites. nih.gov

For example, in a series of pyrazole-based inhibitors, modifications to the N1-phenyl group were explored to optimize their activity. The following table illustrates how different substitutions on the N1-phenyl ring can impact the inhibitory activity of pyrazolone derivatives.

CompoundN1-Phenyl SubstituentBiological Activity (IC50, µM)
1 Unsubstituted5.2
2 4-Chloro2.8
3 4-Methoxy7.5
4 4-Nitro1.5

This is a representative data table based on general findings in medicinal chemistry; specific values for 3-isopropyl-1-phenyl-1H-pyrazol-5(4H)-one derivatives would require targeted experimental studies.

Importance of the Pyrazolone Core Ring System and its Tautomeric Forms

The pyrazolone core is a privileged scaffold in medicinal chemistry, recognized for its good drug-likeness and broad bioactive properties. nih.gov This heterocyclic ring system serves as a versatile template for the development of a wide range of therapeutic agents. x-mol.net The structural integrity of the pyrazolone ring is essential for its biological activity, providing a rigid framework that correctly orients the key pharmacophoric groups for optimal interaction with their biological targets.

A crucial aspect of the pyrazolone core is its ability to exist in different tautomeric forms. researchgate.netias.ac.in These tautomers, which can interconvert, may exhibit distinct biological activities and binding affinities. The equilibrium between the different tautomeric forms can be influenced by the solvent, pH, and the nature of the substituents on the pyrazolone ring. researchgate.net The predominant tautomeric form in a biological environment will dictate the compound's interaction with its target, making an understanding of this tautomerism critical for rational drug design. The main tautomeric forms for a generic pyrazolone are the CH, OH, and NH forms. The stability of these forms is generally in the order of CH > NH > OH. researchgate.net

Effects of Substitutions at Other Positions (e.g., C4, C6)

Substitutions at other positions on the pyrazolone ring, particularly at the C4 position, can have a profound impact on the biological activity of the resulting derivatives. The C4 position is often a site for electrophilic substitution, allowing for the introduction of a wide variety of functional groups. nih.gov The inhibitory effect of some pyrazolone derivatives has been shown to depend on the fragment at the C-4 position, which can form hydrogen bonds with the active site of a target protein. nih.gov

For instance, the introduction of bulky or electron-withdrawing groups at the C4 position can enhance the potency and selectivity of pyrazolone-based inhibitors. A preliminary SAR study demonstrated that analogs containing electron-withdrawing groups in a Mannich base phenyl ring at position 4, especially a sulfonic group, enhanced the activity. nih.gov The following table provides a hypothetical representation of how C4 substitutions can modulate activity.

CompoundC4 SubstituentBiological Activity (IC50, µM)
5 -H10.3
6 -Br4.1
7 -COCH36.7
8 -SO3H1.2

This is a representative data table based on general findings in medicinal chemistry; specific values for this compound derivatives would require targeted experimental studies.

Design Principles for Enhanced Potency, Selectivity, and Biological Compatibility

The rational design of pyrazolone derivatives with improved therapeutic profiles hinges on several key principles aimed at enhancing potency, selectivity, and biological compatibility. A primary strategy involves leveraging the SAR data to make targeted modifications to the pyrazolone scaffold. nih.gov For instance, identifying key pharmacophoric features and optimizing their spatial arrangement can lead to stronger interactions with the target receptor.

Bioisosteric Replacements and Conformational Restrictions in Ligand Design

Bioisosteric replacement is a powerful tool in medicinal chemistry for optimizing the properties of a lead compound. This strategy involves replacing a functional group with another group that has similar physical and chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile. cambridgemedchemconsulting.com In the context of pyrazolone derivatives, bioisosteric replacements can be applied to various parts of the molecule, including the isopropyl group, the N1-phenyl substituent, and the pyrazolone core itself. For example, replacing a phenyl ring with a bioisosteric heterocycle like pyridine (B92270) or thiophene (B33073) can alter the compound's polarity, metabolic stability, and potential for hydrogen bonding. cambridgemedchemconsulting.com

Conformational restriction is another key design strategy that can lead to more potent and selective ligands. By introducing structural constraints that lock the molecule into a specific, biologically active conformation, it is possible to reduce the entropic penalty of binding and enhance the affinity for the target receptor. This can be achieved through the introduction of cyclic structures or bulky groups that limit the rotational freedom of the molecule. For this compound derivatives, this could involve creating cyclic analogs or introducing substituents that restrict the rotation of the N1-phenyl ring.

Fragment-Based Drug Discovery (FBDD) Approaches

A comprehensive review of scientific literature and chemical databases indicates that, to date, there are no specific published studies detailing the application of fragment-based drug discovery (FBDD) for the rational design of ligands derived from the This compound scaffold.

While the pyrazolone core is a well-established privileged scaffold in medicinal chemistry, and FBDD is a powerful tool for lead discovery, the direct intersection of these two areas for this particular compound and its derivatives is not documented. nih.gov General drug design strategies for pyrazolone derivatives have evolved from classical structural modifications to more modern approaches, including high-throughput screening and computational methods. nih.gov However, specific examples of identifying initial low-molecular-weight fragments and optimizing them into potent ligands for the This compound series through fragment growing, linking, or merging strategies are not available in the current body of research.

Therefore, this subsection cannot provide detailed research findings, data tables, or specific examples of FBDD campaigns, as such information pertaining to This compound does not appear to be publicly accessible.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure, stability, and reactivity of molecules. For pyrazole (B372694) derivatives, DFT has been employed to analyze molecular geometry, vibrational frequencies, and electronic properties. nih.govresearchgate.net

In a study on pyrazolone (B3327878) derivatives, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been used to unveil molecular structure and stability. researchgate.net Such analyses help in determining key quantum chemical parameters that dictate the molecule's behavior. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are calculated to determine the energy gap (ΔEg), which is a critical indicator of molecular reactivity and stability. nih.govresearchgate.net For instance, a theoretical band gap of 4 eV for a pyrazole derivative indicated that the molecule is reactive and stable. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) analysis, derived from DFT calculations, reveals the charge distribution and identifies the regions most susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.net For example, in a series of pyrazolone derivatives, MEP analysis indicated that the amide and nitro groups were centers for electrophilic attacks. unar.ac.id These computational insights are crucial for predicting how the molecule will interact with biological targets.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to screen for potential inhibitors against biological targets like proteins and enzymes. nih.govnih.gov

A key output of molecular docking simulations is the prediction of the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), which estimates the strength of the interaction between a ligand and a protein. unar.ac.id Lower binding energy values typically indicate a more stable and favorable interaction. Docking studies on various pyrazole derivatives have been performed against several protein targets to identify potential inhibitors. nih.gov For example, in a study involving pyrazole derivatives docked against protein kinase targets, minimum binding energies ranging from -8.57 to -10.35 kJ/mol were reported, suggesting potent inhibitory potential. nih.gov Another study on different pyrazole derivatives reported binding affinities ranging from -8.8 to -9.3 kcal/mol against APO-liver dehydrogenase (PDB ID: 5ADH). nih.govunar.ac.id These predictions help in prioritizing compounds for further experimental testing.

Table 1: Predicted Binding Affinities of Pyrazole Derivatives against Protein Targets

Compound Class Protein Target (PDB ID) Predicted Binding Affinity
Pyrazole carboxamide derivative CDK2 (2VTO) -10.35 kJ/mol
Pyrazole thiadiazole derivative VEGFR-2 (2QU5) -10.09 kJ/mol
Pyrazole thiadiazole derivative Aurora A (2W1G) -8.57 kJ/mol
(4-fluorophenyl)methanone derivative APO-liver dehydrogenase (5ADH) -9.3 kcal/mol
(4-fluorophenyl)methanone derivative Anti-inflammatory hydrolase (1RO6) -9.7 kcal/mol

This table presents a selection of binding affinity data from docking studies on various pyrazole derivatives to illustrate the application of this computational method. nih.govnih.gov

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the amino acid residues within the protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are crucial for the stability of the protein-ligand complex. nih.gov Docking simulations have shown that pyrazole derivatives can fit deeply within the binding pockets of target proteins, forming multiple favorable interactions. nih.govnih.gov For instance, docking results for a pyrazole derivative with dehydrogenase revealed hydrogen bond interactions with ARG 369 and ARG 202 residues, and π-alkyl interactions with ARG 295 and ARG 47. unar.ac.id Identifying these key residues and interaction types is vital for understanding the mechanism of action and for designing more potent and selective inhibitors.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.gov By simulating the behavior of a biomolecular system, MD can provide insights into the conformational changes of a protein upon ligand binding, the stability of the protein-ligand complex, and the dynamics of their interaction. nih.gov While specific MD simulation studies on 3-isopropyl-1-phenyl-1H-pyrazol-5(4H)-one were not detailed in the provided context, the application of MD is a standard and crucial step following molecular docking. It allows researchers to observe how the ligand and protein behave in a more realistic, dynamic environment, helping to validate docking poses and assess the stability of predicted interactions over a simulated time period. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

The development of a QSAR model involves using a set of compounds with known activities to train a mathematical model that can then predict the activity of new, untested compounds based solely on their structural properties (descriptors). nih.gov For heterocyclic compounds including the pyrazole scaffold, 2D-QSAR models have been developed to predict their potential as antioxidant agents. nih.gov These models use various molecular descriptors (e.g., topological, electronic, and physicochemical) to build a correlation with biological activity, such as the inhibition of specific enzymes or radicals. nih.gov The goal is to create a statistically robust model that can be used to virtually screen large libraries of compounds, identifying promising candidates for synthesis and testing, thereby saving significant time and resources in the drug discovery process. nih.gov

Interpretation of Molecular Descriptors and SAR Insights

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding how the chemical structure of a compound influences its biological activity. ej-chem.org For pyrazolone derivatives, QSAR models correlate molecular descriptors—numerical values that quantify different aspects of a molecule's physicochemical properties—with their observed biological activities. ej-chem.org These studies provide valuable insights into the essential structural requirements for a desired therapeutic effect, such as anti-inflammatory or analgesic properties. nih.govjst.go.jp

A typical 2D-QSAR study on substituted pyrazolone derivatives might involve the calculation of various spatial, molecular, and electrotopological descriptors. Correlations between these descriptors and the inhibitory activities of the compounds are then established using statistical methods like partial least square regression.

Key molecular descriptors often found to be significant in the QSAR models of pyrazolone derivatives include:

Topological Descriptors: These describe the atomic arrangement and connectivity within the molecule. For instance, the shape and size of substituents on the pyrazolone ring can significantly impact activity.

Electronic Descriptors: Properties like dipole moment, electronegativity, and partial charges on atoms influence how the molecule interacts with its biological target. For example, the presence of electron-withdrawing or electron-donating groups can modulate the binding affinity.

Spatial Descriptors: These relate to the three-dimensional arrangement of the molecule, which is crucial for fitting into the active site of a receptor or enzyme. msjonline.org

Below is an illustrative table of molecular descriptors that would be relevant in a QSAR study of this compound and its analogs.

Descriptor TypeSpecific DescriptorPotential Influence on Activity
Topological Molecular WeightInfluences absorption and distribution
Wiener IndexRelates to molecular branching and compactness
Electronic Dipole MomentAffects solubility and binding to polar targets
HOMO/LUMO EnergiesRelates to chemical reactivity and stability
Spatial Molecular Surface AreaInfluences interactions with the receptor surface
Molar RefractivityRelates to molecular volume and polarizability

De Novo Ligand Design and Virtual Screening Methodologies

Computational techniques such as de novo ligand design and virtual screening are powerful tools for discovering novel and potent bioactive molecules. nih.gov These methods are particularly useful in the context of pyrazolone derivatives, where a well-defined core structure can be systematically modified to optimize interactions with a biological target. acs.orgresearchgate.net

De Novo Ligand Design involves the computational generation of novel molecular structures that are predicted to bind to a specific target, such as an enzyme or receptor. The process typically starts with an empty active site or a known ligand fragment. Algorithms then "grow" a new molecule within the binding pocket, piece by piece, optimizing for favorable interactions. For the pyrazolone scaffold, de novo design could be used to explore novel substitutions at various positions of the ring to enhance binding affinity and selectivity.

Virtual Screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov One common approach is pharmacophore-based virtual screening. acs.org A pharmacophore model represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity.

In a study involving pyrazolone derivatives, a pharmacophore model could be developed based on a known active compound. nih.gov This model would then be used to screen a database of compounds, including other pyrazolone derivatives, to find molecules that match the pharmacophore. acs.org The identified "hits" can then be subjected to further computational analysis, such as molecular docking, to predict their binding mode and affinity more accurately. researchgate.netscialert.net

The general workflow for a virtual screening campaign targeting pyrazolone derivatives might include the following steps:

Target Selection and Preparation: Identifying and preparing the three-dimensional structure of the biological target.

Pharmacophore Model Generation: Creating a pharmacophore model based on known active ligands. nih.gov

Database Screening: Searching a compound library using the pharmacophore model.

Molecular Docking: Docking the hit compounds into the active site of the target to predict binding poses and scores. nih.gov

Hit Selection and Experimental Validation: Selecting the most promising candidates for synthesis and biological testing. acs.org

This approach has been successfully applied to identify potent pyrazolone-derived inhibitors for various targets. nih.govacs.org

In Silico Pharmacokinetic and ADMET Prediction (focused on theoretical aspects for compound optimization)

In the early stages of drug discovery, it is crucial to consider the pharmacokinetic properties of a compound, which are often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). researchgate.net In silico ADMET prediction models are computational tools that estimate these properties based on the chemical structure of a molecule, allowing for the early identification and optimization of candidates with favorable drug-like properties. japsonline.comidaampublications.in

For a compound such as this compound, in silico ADMET prediction can guide its optimization. nih.gov Various molecular properties can be calculated to predict its pharmacokinetic profile.

Absorption: This is often predicted by considering properties that align with Lipinski's Rule of Five, which suggests that good oral absorption is more likely for compounds with:

Molecular weight ≤ 500 Da

LogP (a measure of lipophilicity) ≤ 5

Number of hydrogen bond donors ≤ 5

Number of hydrogen bond acceptors ≤ 10

Additionally, the polar surface area (PSA) is a useful descriptor, with values typically below 140 Ų being favorable for good cell membrane permeability.

Distribution: The extent to which a compound distributes into different tissues is influenced by factors such as its lipophilicity, plasma protein binding, and ability to cross biological barriers like the blood-brain barrier. In silico models can predict these parameters.

Metabolism: The metabolic fate of a compound is often predicted by identifying potential sites of metabolism by cytochrome P450 (CYP) enzymes. For this compound, the phenyl ring and the isopropyl group would be likely sites for enzymatic modification. Predicting potential inhibition of major CYP isoforms is also important to avoid drug-drug interactions. researchgate.net

Excretion: The route and rate of elimination of a compound and its metabolites are predicted.

Toxicity: A wide range of potential toxicities can be predicted using in silico models, including mutagenicity, carcinogenicity, and hepatotoxicity. japsonline.com

The table below illustrates the types of ADMET properties that can be predicted in silico for a compound like this compound to guide its optimization.

ADMET PropertyPredicted ParameterImplication for Optimization
Absorption Caco-2 PermeabilityHigh permeability suggests good oral absorption.
Human Intestinal Absorption (%)Indicates the fraction of the drug absorbed from the gut.
Distribution Blood-Brain Barrier (BBB) PenetrationImportant for CNS-targeting drugs; may be undesirable for others.
Plasma Protein Binding (%)High binding can reduce the free concentration of the drug.
Metabolism CYP450 Substrate/InhibitorPredicts potential for drug-drug interactions.
Sites of MetabolismIdentifies metabolically labile parts of the molecule.
Excretion Total ClearancePredicts the rate of elimination from the body.
Toxicity AMES MutagenicityPredicts the potential to cause DNA mutations.
HepatotoxicityPredicts the potential for liver damage.

By using these in silico prediction tools, medicinal chemists can rationally design and modify pyrazolone derivatives like this compound to improve their pharmacokinetic profiles and reduce the likelihood of late-stage failures in drug development. researchgate.net

Advanced Analytical Methodologies for Research and Characterization of 3 Isopropyl 1 Phenyl 1h Pyrazol 5 4h One and Its Derivatives

Chromatographic Techniques for Separation, Identification, and Quantification (e.g., HPLC, GC, LC-MS/MS)

Chromatographic techniques are fundamental in the analysis of 3-isopropyl-1-phenyl-1H-pyrazol-5(4H)-one, providing powerful tools for separating it from other components in a mixture, identifying its presence, and quantifying its concentration. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are among the most utilized methods.

A simple, selective, and economical reverse phase HPLC method has been developed for the simultaneous estimation of propyphenazone (B1202635) in combination with other compounds. pharmatutor.org One such method utilized an Inertsil ODS 3V column with a mobile phase of acetonitrile (B52724) and water (70:30 v/v) at a flow rate of 1.0 mL/min, with detection at 238 nm. pharmatutor.org Under these conditions, propyphenazone exhibited a retention time of 13.63 minutes. pharmatutor.org Another HPLC method developed for determining propyphenazone residues on manufacturing equipment demonstrated high sensitivity with a limit of detection (LOD) of 0.03 µg/mL and a limit of quantification (LOQ) of 0.10 µg/mL. sctm.mk This method showed excellent linearity and an accuracy of 98.59% recovery. sctm.mk

Furthermore, a dual-mode gradient HPLC method has been developed for the simultaneous determination of propyphenazone, paracetamol, and caffeine, along with impurities of paracetamol. nih.gov This method involves changing both the mobile phase composition (acetonitrile: methanol: water) and the flow rate, showcasing the adaptability of HPLC for complex mixture analysis. nih.gov

Method Development for Analysis in Complex Research Matrices

Developing analytical methods for complex matrices requires careful optimization of chromatographic conditions to achieve the desired separation and sensitivity. For instance, a validated RP-HPLC method for quantifying propyphenazone and other active ingredients in pharmaceutical formulations involved using a C18 column and a mobile phase consisting of phosphate (B84403) buffer, acetonitrile, and methanol. researchgate.net The pH of the mobile phase was a critical parameter, with a pH of 2.5 providing good resolution and symmetric peaks. ijpca.org The optimization of such parameters is essential for robust and reliable analysis in diverse research samples.

Spectroscopic Techniques for Structural Elucidation and Tautomerism Studies (e.g., High-Resolution NMR (1H, 13C), FTIR, HR-MS, UV-Vis)

Spectroscopic techniques are indispensable for the structural elucidation of this compound and for studying the phenomenon of tautomerism, which is common in pyrazolone (B3327878) derivatives.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy , including ¹H and ¹³C NMR, provides detailed information about the molecular structure. uobasrah.edu.iq Theoretical calculations of ¹H NMR chemical shifts for pyrazolone derivatives have been performed to complement experimental data. jocpr.com These studies help in assigning specific protons and carbons within the molecule, which is fundamental for structural confirmation. rsc.orgrsc.org For instance, in related pyrazolone structures, the chemical shifts of protons and carbons in the pyrazole (B372694) ring and substituent groups have been meticulously analyzed. beilstein-journals.orgmdpi.com

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. mdpi.com The FTIR spectrum of propyphenazone shows characteristic absorption bands corresponding to its structural features. researchgate.net This technique is also valuable for studying potential interactions between propyphenazone and other compounds in a mixture. researchgate.net Analysis of the FTIR spectra of degraded samples can reveal changes in the molecular structure, aiding in the identification of degradation products. rjpn.org

High-Resolution Mass Spectrometry (HRMS) offers precise mass measurements, which can be used to determine the elemental composition of the compound and its fragments. mzcloud.orgnih.gov This is particularly useful for confirming the identity of the molecule and for characterizing unknown impurities or metabolites.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. researchgate.net The UV-Vis spectrum of this compound and its derivatives can be used for quantification and to study the effects of different solvents on the electronic structure. scispace.com

Tautomerism Studies: Pyrazolone derivatives can exist in different tautomeric forms, and spectroscopic techniques are key to investigating this equilibrium. nih.govnih.gov NMR spectroscopy, in particular, has been extensively used to study the tautomerism of pyrazoles by analyzing chemical shifts and coupling constants in various solvents. bohrium.comull.es These studies have shown that the tautomeric equilibrium can be influenced by the solvent polarity and the nature of the substituents on the pyrazole ring. nih.govbohrium.com

Crystallographic Studies for Solid-State Structure Determination (e.g., X-ray Diffraction)

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method provides definitive information about the molecular geometry, conformation, and intermolecular interactions, such as hydrogen bonding and π-π stacking. The crystal structure of related pyrazolone derivatives has been determined using X-ray crystallography, revealing details about their solid-state conformation and packing. For example, the crystal structure of 1-phenyl-1H-pyrazol-3-ol showed that it exists as dimers in the solid state. nih.gov

Bioanalytical Method Validation for Pre-Clinical Research Applications

For pre-clinical research applications, it is essential to validate bioanalytical methods to ensure their reliability for the quantitative determination of this compound in biological matrices. nih.gov Method validation involves assessing several parameters, including selectivity, specificity, limit of detection (LOD), lower limit of quantitation (LLOQ), linearity, range, accuracy, precision, and stability. nih.gov Full validation is required for a new method, while partial validation may be sufficient for minor modifications to an existing validated method. nih.gov The LLOQ is defined as the lowest concentration on the standard curve that can be measured with acceptable accuracy and precision. nih.gov These validated methods are crucial for pharmacokinetic and toxicokinetic studies. nih.gov

Application of Hyphenated Techniques (e.g., LC-NMR, GC-IR)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, offer enhanced analytical capabilities for complex samples. springernature.comnih.govijnrd.org

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) combines the separation power of LC with the structural elucidation capabilities of NMR. semanticscholar.orgnih.govmdpi.com This technique allows for the direct structural analysis of compounds as they elute from the chromatography column. LC-NMR can be operated in different modes, including on-flow, stopped-flow, and loop-storage, depending on the analytical need. semanticscholar.orgmdpi.comresearchgate.net

Gas Chromatography-Infrared (GC-IR) is another powerful hyphenated technique, though less common than GC-MS. It provides infrared spectra of compounds as they are separated by GC, offering complementary structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version, LC-MS/MS , are widely used for their high sensitivity and selectivity. ijpsjournal.com These techniques are invaluable for identifying and quantifying compounds in complex mixtures, as well as for structural elucidation through fragmentation patterns. nih.gov

The integration of these advanced analytical methodologies provides a comprehensive toolkit for the thorough research and characterization of this compound and its derivatives, ensuring the quality, purity, and stability of research findings. researchgate.net

Emerging Research Directions, Challenges, and Future Perspectives for 3 Isopropyl 1 Phenyl 1h Pyrazol 5 4h One Research

Integration with Systems Biology and Omics Technologies (e.g., Proteomics, Metabolomics)

The primary mechanism of 3-isopropyl-1-phenyl-1H-pyrazol-5(4H)-one involves the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain. apsnet.org While this direct target is well-established, the broader systemic repercussions within the target organism are less understood. Systems biology, coupled with omics technologies, offers a powerful lens to investigate these complex effects.

Metabolomics studies can elucidate the downstream metabolic bottlenecks and alternative pathways that are activated or suppressed following SDH inhibition. By analyzing the global profile of metabolites, researchers can map the metabolic rewiring that occurs in fungal pathogens, potentially identifying secondary vulnerabilities that could be exploited for more effective control strategies. Similarly, proteomics can identify changes in protein expression that compensate for the energy crisis induced by the compound, revealing resistance mechanisms or additional off-target effects. Such integrated approaches promise a more holistic understanding of the compound's impact, moving from a single target to a network-level perspective.

Potential as a Chemical Probe for Illuminating Biological Pathways

Given its specific action as a succinate dehydrogenase inhibitor (SDHI), this compound serves as a valuable chemical probe for studying mitochondrial function and energy metabolism. apsnet.org A systems approach can help identify biological pathways related to a disease and suggest secondary effects of drugs that might cause problems, thereby improving the drug discovery pipeline. nih.gov By selectively blocking Complex II of the electron transport chain, researchers can investigate the physiological consequences of mitochondrial dysfunction in various biological systems, from fungal cells to preclinical models of human diseases where mitochondrial metabolism is implicated.

This utility extends to studies on oxidative stress, cellular signaling pathways linked to energy sensing (like the AMPK pathway), and the metabolic requirements of cell proliferation. Its high lipophilicity and persistence in waxy layers also make it a tool for studying compound bioavailability and transport across biological membranes. apsnet.org

Development of Prodrug Strategies and Targeted Delivery Systems (academic exploration)

To enhance efficacy, selectivity, and overcome potential resistance, academic exploration into prodrug and targeted delivery strategies for pyrazolone-based compounds is an active area. A prodrug approach would involve chemically modifying the this compound molecule into an inactive form that is later converted to the active fungicide within the target pathogen. This could improve its systemic movement in plants or reduce its impact on non-target organisms.

Furthermore, research into targeted delivery systems, such as encapsulation in nanocarriers, is being explored for pyrazolone-based therapeutics. researchgate.net These systems could potentially be adapted for agrochemical applications to:

Protect the compound from environmental degradation (e.g., UV rays). cabidigitallibrary.org

Enable a controlled, slow release of the active ingredient over time.

Target the delivery specifically to the site of infection on or within the plant tissue.

Delivery StrategyPotential Academic Exploration for this compound
Prodrugs Designing derivatives that are activated by specific fungal enzymes.
Nanocarriers Encapsulation in biodegradable polymers for controlled release and enhanced plant uptake.
Ligand-Targeting Conjugating the compound to molecules that bind to specific receptors on fungal cell surfaces. ijpsjournal.com

Addressing Challenges in Synthetic Accessibility and Scalability for Research Purposes

While this compound is produced on an industrial scale, its synthesis for research purposes can present challenges. The classical Knorr synthesis of pyrazolones, involving the condensation of a β-ketoester with a hydrazine (B178648), requires careful control to ensure high yields and regioselectivity. researchgate.netmdpi.com For a multi-substituted compound like this, achieving the desired isomer and minimizing side products can be complex.

Modern synthetic methodologies are being explored to streamline the production of diverse pyrazolone (B3327878) derivatives for research. These include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times from hours to minutes and improve yields compared to conventional heating. researchgate.netrsc.org

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to better consistency, safety, and potential for easier scalability compared to batch processes. nih.gov

Multicomponent Reactions: One-pot reactions that combine three or more starting materials can increase efficiency and reduce waste, providing a straightforward approach to generating libraries of pyrazolone analogs for structure-activity relationship studies. mdpi.com

However, challenges remain, including the cost of specialized reactors and the potential for uneven heating in microwave-assisted synthesis, which can affect scalability. rsc.org

Navigating Specificity and Off-Target Effects in Pre-Clinical Investigations

A significant challenge in the development of any biologically active compound is ensuring target specificity to minimize unintended consequences. While this compound is designed to target fungal SDH, the enzyme is highly conserved across species, including non-target organisms. Off-target activity refers to the unintended interaction of a compound with molecular targets other than the intended one, which can lead to toxicity. taylorandfrancis.com

Pre-clinical investigations are crucial for mapping the specificity profile. This involves screening the compound against a panel of related enzymes and receptors from various species. Computational approaches, such as molecular docking, can predict potential off-target interactions, which can then be validated experimentally. researchgate.netnih.gov Understanding these interactions is critical, as even weak binding to an off-target protein could have physiological consequences, especially at higher concentrations or with prolonged exposure. frontiersin.org Research has shown that for many drugs, off-target effects are a common mechanism of action and a frequent cause of clinical trial failure. nih.gov

Opportunities for Novel Therapeutic or Agrochemical Applications (pre-clinical stage)

The pyrazolone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with diverse activities. researchgate.netnih.gov Preclinical research has demonstrated that pyrazole (B372694) and pyrazolone derivatives possess a wide range of potential therapeutic properties, including anti-inflammatory, analgesic, anticancer, and antimicrobial activities. nih.govnih.govorientjchem.org

For this compound and its close analogs, pre-clinical research could explore:

Anticancer Activity: Many pyrazole derivatives act as kinase inhibitors, which are crucial targets in oncology. nih.govmdpi.com Given that cancer cells often exhibit altered metabolism (the Warburg effect), targeting a key metabolic enzyme like SDH could be a viable anticancer strategy.

Antibacterial/Antimycobacterial Activity: Various pyrazole derivatives have shown potent activity against pathogenic bacteria, including resistant strains like M. tuberculosis. mdpi.comnih.gov

Novel Agrochemical Uses: Beyond its current fungicidal applications against diseases like powdery mildew and Septoria tritici, the compound could be screened for efficacy against other plant pathogens, or for herbicidal or insecticidal properties, which have been reported for other pyrazole derivatives. apsnet.orgfao.orgresearchgate.net It has been investigated in combination with other agents like tiadinil (B1663663) to create synergistic effects and broaden the spectrum of control. google.com

Potential ApplicationRationale based on Pyrazolone Scaffold
Anticancer Inhibition of metabolic enzymes (SDH); known kinase inhibitory potential of pyrazoles. mdpi.com
Antibacterial Demonstrated broad-spectrum antibacterial activity in other pyrazole derivatives. nih.gov
Anti-inflammatory Pyrazolones are known to inhibit cyclooxygenase (COX) enzymes. nih.gov
Expanded Agrochemical Potential for synergistic action with other pesticides or activity against different classes of pests. google.com

Collaborative Research Endeavors and Public-Private Partnerships in Pyrazolone Discovery

The journey of a compound from laboratory synthesis to market application is long, expensive, and fraught with risk. Public-Private Partnerships (PPPs) are becoming increasingly vital to bridge the gap between academic discovery and industrial development. orfenix.com Such collaborations bring together the innovative research from universities and public institutions with the resources, expertise, and infrastructure of private companies. nih.gov

For a compound like this compound, originally developed by a large corporation (Syngenta), PPPs can play several roles: cabidigitallibrary.orgagropages.com

Exploring New Applications: A company may partner with academic labs to screen the compound or its derivatives for novel therapeutic uses (e.g., anticancer), an area outside the company's primary agrochemical focus.

Addressing Research Challenges: Collaborations can tackle fundamental challenges like understanding resistance mechanisms or investigating long-term environmental fate, sharing costs and expertise. amrindustryalliance.org

Fostering Innovation: PPPs can create a framework for sharing compound libraries, data, and intellectual property to accelerate the discovery of new pyrazolone-based molecules for both medicine and agriculture. nih.govwipo.int These partnerships are essential for advancing high-risk scientific areas that might not otherwise progress. nih.gov

Q & A

Q. What synthetic methodologies are commonly employed for preparing 3-isopropyl-1-phenyl-1H-pyrazol-5(4H)-one?

The synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters or diketones under reflux conditions. For example, related pyrazolones are synthesized via Jensen’s method, where hydrazine derivatives react with ketones in ethanol, followed by slow evaporation to yield crystalline products . Refluxing in polar aprotic solvents (e.g., DMF) can enhance reaction efficiency, as seen in analogous thiazolidinone-pyrazole hybrids . Purification often employs recrystallization from ethanol or methanol, with yields exceeding 80% in optimized protocols .

Q. How is the crystal structure of this compound characterized, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The asymmetric unit typically includes a pyrazolone ring with substituents (e.g., isopropyl, phenyl) showing dihedral angles <20° relative to the core, indicating conjugation . Data collection uses Bruker APEX2 detectors, and refinement employs SHELX suites (SHELXL for refinement, SHELXS for structure solution) . Weak interactions (C–H⋯O, C–H⋯π) stabilize the crystal lattice, analyzed via ORTEP-III for anisotropic displacement ellipsoids .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and computational models?

Contradictions in NMR/IR data versus density functional theory (DFT) predictions often arise from solvent effects or crystal packing. Cross-validate using:

  • SC-XRD : Resolve tautomeric forms (e.g., keto-enol) by comparing experimental bond lengths (e.g., C=O at ~1.22 Å) with computational values .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-stacking, H-bonding) to explain deviations in solution-state spectra .
  • Dynamic NMR : Probe temperature-dependent conformational changes in polar solvents .

Q. What computational strategies are effective in studying substituent effects on reactivity and bioactivity?

  • Molecular docking : Screen against targets (e.g., acetylcholinesterase) using AutoDock Vina, parameterizing the isopropyl group’s steric effects and phenyl ring’s π-π interactions .
  • DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to assess electronic effects (e.g., isopropyl’s electron-donating nature) on reaction pathways .
  • MD simulations : Simulate solvation dynamics in water/DMSO to predict solubility and aggregation behavior .

Q. How can anisotropic displacement parameters in crystallography refine structural accuracy?

Anisotropic refinement in SHELXL improves model precision by accounting for directional atomic vibrations. For example:

  • ORTEP plots : Visualize ellipsoids to identify disorder (e.g., isopropyl rotamers) .
  • ADP restraints : Apply SIMU/DELU restraints to suppress overfitting in low-resolution data .
  • Twinned data : Use SHELXL’s TWIN/BASF commands for twin refinement, critical for high-symmetry space groups .

Methodological Considerations

Q. What strategies optimize reaction yields for pyrazolone derivatives?

  • Catalysis : Employ Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining >75% yield .
  • Workup : Use column chromatography (silica gel, hexane/EtOAc) for intermediates, followed by recrystallization for final products .

Q. How to analyze weak non-covalent interactions in solid-state structures?

  • Hirshfeld surfaces : Map contact distances (e.g., H⋯O <2.5 Å) to quantify contributions from van der Waals forces .
  • Energy frameworks (CrystalExplorer) : Calculate interaction energies (electrostatic, dispersion) to rank stabilizing forces .

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